3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Overview
Description
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a chemical compound that belongs to the class of piperidin-2-ones, which are characterized by a six-membered ring containing nitrogen This compound features a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, attached to the piperidin-2-one structure
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and kinases like p70s6kβ .
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonding and other intermolecular forces .
Biochemical Pathways
Compounds with similar structures have been found to influence the nad+ salvage pathway .
Result of Action
Similar compounds have shown potent activity against their targets, leading to changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Piperidin-2-one Moiety: The piperidin-2-one ring is introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for binding to various biological targets.
Medicine: In medicinal chemistry, 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is explored for its therapeutic potential. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound finds applications in the pharmaceutical and agrochemical industries, where it is used in the development of new drugs and pesticides.
Comparison with Similar Compounds
3-Amino-1-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
3-Amino-1-(1-propyl-1H-pyrazol-4-yl)piperidin-2-one
3-Amino-1-(1-butyl-1H-pyrazol-4-yl)piperidin-2-one
Uniqueness: 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is unique due to its specific structural features, such as the presence of the methyl group on the pyrazole ring. This structural difference can influence its reactivity, binding affinity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVAKYVNJQPQSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306602-94-7 | |
Record name | 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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